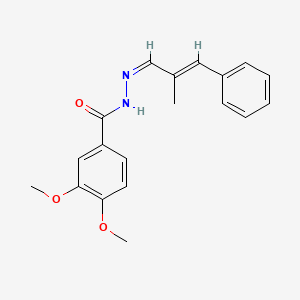
3,4-dimethoxy-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methyl-3-phenyl-2-propenal under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can be compared with similar compounds such as:
3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
3,4-dimethoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide: A closely related compound with a similar structure but different substitution pattern.
The uniqueness of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific substitution pattern and potential biological activities, which distinguish it from other similar compounds .
Properties
CAS No. |
475429-03-9 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-14(11-15-7-5-4-6-8-15)13-20-21-19(22)16-9-10-17(23-2)18(12-16)24-3/h4-13H,1-3H3,(H,21,22)/b14-11+,20-13- |
InChI Key |
ALVVCWPXXOKABF-GKDFUCBUSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















